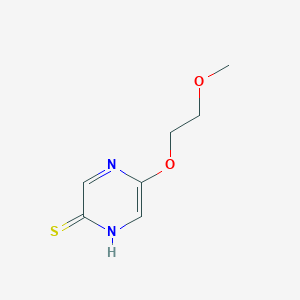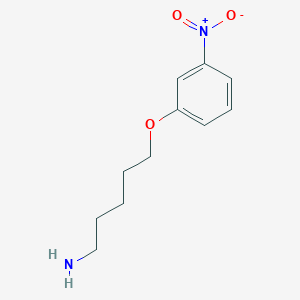![molecular formula C15H19BrN2O5S B8444259 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide](/img/structure/B8444259.png)
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Dimethylisoxazole Ring: The synthesis begins with the formation of the 3,4-dimethylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through sulfonation reactions, typically involving sulfonyl chlorides and amines.
Incorporation of the Methoxyethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Sulfonic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide moiety.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein interactions.
Material Science: Possible applications in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential therapeutic effects and drug development.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine atom and other functional groups may enhance binding affinity and specificity, leading to more potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide: Lacks the (2-methoxyethoxy)methyl group, potentially altering its solubility and pharmacokinetic properties.
N-(3,4-Dimethylisoxazol-5-yl)benzenesulfonamide: Lacks both the bromine atom and the (2-methoxyethoxy)methyl group, resulting in different chemical and biological properties.
Uniqueness
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide is unique due to the presence of the bromine atom, the dimethylisoxazole ring, and the (2-methoxyethoxy)methyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C15H19BrN2O5S |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H19BrN2O5S/c1-11-12(2)17-23-15(11)18(10-22-9-8-21-3)24(19,20)14-7-5-4-6-13(14)16/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
RYUGMAJSOIVHMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(ON=C1C)N(COCCOC)S(=O)(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(3-Methoxyphenyl)-1-piperidinyl]acetonitrile](/img/structure/B8444213.png)
![spiro[furo[2,3-f][1,3]benzodioxole-7,3'-indol]-2'(1'H)-one](/img/structure/B8444226.png)
![5-Oxazolo[4,5-b]pyridin-2-yl-pyridin-3-ylamine](/img/structure/B8444228.png)



![7-Iodo-3-(2-trimethylsilanyl-ethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8444256.png)

![Methyl 4-fluoro-alpha-[(phenylmethyl)amino]benzeneacetate](/img/structure/B8444265.png)


